molecular formula C8H8ClNO2 B1465135 Methyl 2-chloro-3-methylisonicotinate CAS No. 787596-41-2

Methyl 2-chloro-3-methylisonicotinate

Cat. No.: B1465135
CAS No.: 787596-41-2
M. Wt: 185.61 g/mol
InChI Key: LUWGTKBLQCPEMS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methylisonicotinate (CAS: 787596-41-2) is a pyridine-derived ester with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It features a chlorine atom at position 2 and a methyl group at position 3 on the pyridine ring, with a methyl ester at position 4. This compound is stored at 2–8°C under argon, indicating sensitivity to oxidation or hydrolysis .

Biological Activity

Methyl 2-chloro-3-methylisonicotinate (MCMI) is a chemical compound belonging to the isonicotinate family, characterized by its unique structural features, including a chloro group and a methyl group on the pyridine ring. This article explores the biological activity of MCMI, focusing on its potential applications in pharmaceuticals, its mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 185.61 g/mol
  • Structure : Contains a pyridine ring with a chloro and a methyl substituent.

MCMI's biological activity is largely attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : MCMI may inhibit specific enzymes, impacting metabolic pathways relevant to disease processes.
  • Receptor Interaction : The compound can bind to receptors, potentially modulating signaling pathways involved in cellular responses.
  • Electrophilic Character : The chloro group enhances its electrophilic nature, allowing for nucleophilic substitution reactions that can affect biological targets.

Biological Activity

Research indicates that MCMI exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that MCMI has antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : MCMI has been explored for its anticancer properties, particularly in targeting cancer cell lines through apoptosis induction.
  • Neurological Applications : As an intermediate in synthesizing compounds targeting neurological disorders, MCMI may play a role in developing treatments for conditions like Alzheimer's disease.

Antimicrobial Activity

A study conducted on various derivatives of isonicotinates, including MCMI, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the chloro group is crucial for enhancing the compound's bioactivity.

Anticancer Studies

In vitro studies have shown that MCMI can induce apoptosis in human cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that MCMI derivatives exhibited cytotoxic effects on breast cancer cells, suggesting potential as a lead compound for further development .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundChloro and methyl substituentsAntimicrobial, anticancer
Ethyl 2-chloro-3-methylisonicotinateEthyl instead of methylReduced activity
Methyl 2-chloroisonicotinic acidLacks methyl groupDifferent reactivity
Methyl 5-amino-2-chloroisonicotinateContains amino groupEnhanced interaction dynamics

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-3-methylisonicotinate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups while maintaining control over regioselectivity. It is often used in multi-step synthetic pathways to create derivatives with enhanced biological activity or desired chemical properties.

Pharmaceuticals

In the pharmaceutical industry, this compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents. Its structure allows it to interact with specific enzymes or receptors, making it a candidate for drug development targeting various diseases.

Biological Activity Data Table

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15.0
Escherichia coli20.0
AnticancerMCF-7 (breast cancer)12.5
A549 (lung cancer)18.0

Agrochemicals

The compound is also utilized in agrochemical formulations due to its insect-attracting properties. It has been shown to enhance pest control methods by altering insect behavior, increasing their capture rates in traps. Research indicates that it may act as a semiochemical that modifies pest movement patterns, thereby improving the efficacy of pest management strategies.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties. The presence of functional groups such as chloro and methyl enhances its reactivity and solubility, making it suitable for creating advanced materials.

Antimicrobial Efficacy

A study demonstrated that derivatives of isonicotinic acid, including this compound, exhibited significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Research involving the MCF-7 human breast cancer cell line showed that this compound induced apoptosis through activation of caspase pathways. The structural features of the compound facilitated interactions with cellular receptors involved in survival signaling, indicating potential therapeutic applications in oncology.

Pharmacokinetic Profile

The compound demonstrated high gastrointestinal absorption and was found to be permeable across the blood-brain barrier (BBB), suggesting potential central nervous system applications. This profile indicates its suitability for developing drugs targeting neurological disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 2-chloro-3-methylisonicotinate

  • Molecular Formula: C₉H₁₀ClNO₂
  • Molecular Weight : 199.63 g/mol
  • Key Differences: The ethyl ester group at position 4 increases molecular weight by ~14 g/mol compared to the methyl ester. No purity or storage data are provided, contrasting with the methyl ester’s 97% purity and specific storage requirements .

Methyl 6-amino-2-chloro-3-iodoisonicotinate

  • Molecular Formula : C₇H₆ClIN₂O₂
  • Molecular Weight : 312.49 g/mol
  • Key Differences: Substitution of the methyl group (position 3) with iodine and addition of an amino group (position 6) significantly alters reactivity and molecular weight.

2-Chloro-3-methylisonicotinic Acid

  • Molecular Formula: C₇H₆ClNO₂
  • Molecular Weight : 171.58 g/mol
  • Key Differences :
    • The free carboxylic acid group (instead of a methyl ester) reduces lipophilicity, impacting solubility and bioavailability.
    • Likely serves as a precursor for ester derivatives like Methyl 2-chloro-3-methylisonicotinate .

Methyl 2-chloro-3-(methylamino)isonicotinate

  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 200.62 g/mol
  • This modification could enhance interactions in biological systems, suggesting distinct pharmacological applications .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Storage Conditions
This compound C₈H₈ClNO₂ 185.61 Cl (C2), CH₃ (C3), COOCH₃ (C4) 97% 2–8°C, Argon
Ethyl 2-chloro-3-methylisonicotinate C₉H₁₀ClNO₂ 199.63 Cl (C2), CH₃ (C3), COOCH₂CH₃ (C4) N/A Discontinued
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClIN₂O₂ 312.49 Cl (C2), I (C3), NH₂ (C6) ≥98% N/A
2-Chloro-3-methylisonicotinic Acid C₇H₆ClNO₂ 171.58 Cl (C2), CH₃ (C3), COOH (C4) N/A N/A

Properties

IUPAC Name

methyl 2-chloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGTKBLQCPEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700958
Record name Methyl 2-chloro-3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787596-41-2
Record name Methyl 2-chloro-3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-3-methylpyridine-4-carboxylic acid (780 mg, 4.5 mmol) in anhydrous DMF (5.0 ml), was added potassium carbonate (1.25 g, 9.1 mmol), followed by methyl iodide (0.42 ml, 6.8 mmol) dropwise. A further 4 ml of DMF was added and the reaction mixture was stirred at room temperature under nitrogen for 18.5 hours. The solvent was removed in-vacuo and the residue was then partitioned between CH2Cl2 (20 ml) and water (20 ml). The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×15 ml). The combined organic layers were washed with water (2×30 ml), brine (40 ml), dried (MgSO4), filtered and concentrated in-vacuo. The residue was purified by column chromatography (10 g SNAP cartridge, Isolera, 0-6% ethyl acetate:heptanes) to give the title compound (591 mg, 59%) as a colourless oil. LC-MS 84%, m/z=185.9, 187.9; 1H NMR (500 MHz, Chloroform-d) δ ppm 8.33 (d, J=5.04 Hz, 1H) 7.54 (d, J=5.04 Hz, 1H) 3.95 (s, 3H) 2.60 (s, 3H).
Quantity
780 mg
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reactant
Reaction Step One
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1.25 g
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reactant
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Name
Quantity
5 mL
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0.42 mL
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reactant
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Name
Quantity
4 mL
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solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

The mixture of 1.0 g of 2-chloro-4-iodo picoline, 84 mg of palladium acetate, 218 mg of 1,1′-bisdiphenylphosphino ferrocene, 990 mg of sodium hydrogen carbonate, 10 mL of N,N-dimethylformamide, and 10 ml of methanol, was stirred overnight in a carbon monoxide atmosphere at 80° C. After cooling the reaction mixture back to room temperature, water and a saturated aqueous solution of sodium hydrogen carbonate were added thereto, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and then the obtained residue was purified by silica gel column chromatography to obtain 522 mg of 2-chloro-3-methylisonicotinic acid methyl ester [48-1] as a colorless oily product.
Name
2-chloro-4-iodo picoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Quantity
218 mg
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catalyst
Reaction Step One
Quantity
0 (± 1) mol
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Quantity
0 (± 1) mol
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Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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